

Prazosin-d8 CAS number and molecular weight

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Compound of Interest

Compound Name: *Prazosin-d8*
Cat. No.: *B028100*

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In-Depth Technical Guide to Prazosin-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Prazosin-d8**, a deuterated analog of Prazosin, an α 1-adrenergic receptor antagonist. This document is intended for use by researchers, scientists, and professionals in drug development, offering key data, experimental protocols, and insights into its biological context.

Core Data Presentation

Quantitative data for **Prazosin-d8** is summarized in the table below for easy reference and comparison.

Parameter	Value	Source(s)
CAS Number	1006717-55-0	[1][2][3][4][5]
Molecular Formula	$C_{19}H_{13}D_8N_5O_4$	[1][3][4][5]
Molecular Weight	391.45 g/mol	[3][4][5]
Synonyms	Adversuten-d8, Alpress LP-d8, Furazosin-d8, Peripress-d8	[2][3]

Mechanism of Action and Signaling Pathway

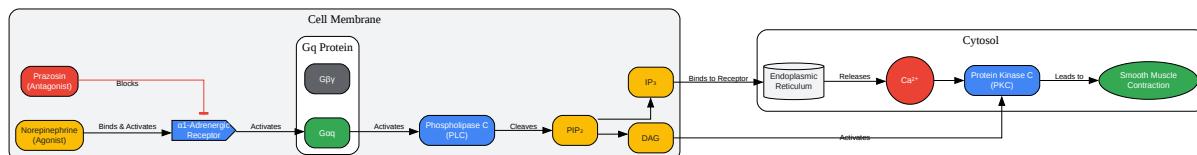
Prazosin, and by extension its deuterated form **Prazosin-d8**, functions as a selective antagonist of α 1-adrenergic receptors.^[1] These receptors are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein. The binding of endogenous agonists like norepinephrine to the α 1-adrenergic receptor initiates a signaling cascade that leads to smooth muscle contraction. Prazosin competitively blocks this binding, leading to smooth muscle relaxation and vasodilation.

The signaling pathway initiated by α 1-adrenergic receptor activation is detailed below:

- **Agonist Binding:** Norepinephrine binds to the α 1-adrenergic receptor.
- **Gq Protein Activation:** The receptor activates the associated Gq protein, causing the exchange of GDP for GTP on the G α q subunit.
- **Phospholipase C Activation:** The activated G α q subunit stimulates phospholipase C (PLC).
- **Second Messenger Production:** PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
- **Calcium Release:** IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.
- **Protein Kinase C Activation:** Increased intracellular Ca²⁺ and DAG work in concert to activate Protein Kinase C (PKC), which then phosphorylates various downstream targets, ultimately leading to smooth muscle contraction.

Prazosin, by blocking the initial agonist binding, prevents this entire cascade from occurring.

Below is a diagram illustrating the α 1-adrenergic receptor signaling pathway and its inhibition by Prazosin.



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α1-Adrenergic Receptor Signaling Pathway and Prazosin Inhibition.

Experimental Protocols

Prazosin-d8 is primarily utilized as an internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Prazosin in biological matrices. Its deuteration provides a distinct mass-to-charge ratio (m/z) from unlabeled Prazosin, allowing for precise and accurate quantification.

Detailed Methodology for Quantification of Prazosin in Human Plasma using **Prazosin-d8** by LC-MS/MS

This protocol is adapted from a validated bioanalytical method.

1. Materials and Reagents:

- Prazosin hydrochloride (Reference Standard)
- **Prazosin-d8** (Internal Standard)
- Methanol (LC-MS Grade)
- Formic acid (LC-MS Grade)

- Ultrapure water
- Human plasma (with anticoagulant, e.g., K₂EDTA)

2. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Analytical column (e.g., C18 column)

3. Standard and Internal Standard Solution Preparation:

- **Prazosin Stock Solution (1 mg/mL):** Accurately weigh and dissolve Prazosin hydrochloride in methanol.
- **Prazosin Working Solutions:** Serially dilute the stock solution with a methanol/water mixture to prepare calibration standards and quality control (QC) samples at various concentrations.
- **Prazosin-d8 Internal Standard (IS) Stock Solution (1 mg/mL):** Accurately weigh and dissolve **Prazosin-d8** in methanol.
- **Prazosin-d8 IS Working Solution (e.g., 50 ng/mL):** Dilute the IS stock solution with methanol.

4. Sample Preparation (Protein Precipitation):

- Pipette 100 µL of human plasma (blank, calibration standard, QC sample, or unknown sample) into a microcentrifuge tube.
- Add 20 µL of the **Prazosin-d8** IS working solution (50 ng/mL) to each tube (except for the blank matrix).
- Vortex briefly.
- Add 300 µL of methanol to precipitate plasma proteins.
- Vortex for approximately 1 minute.

- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.
- Vortex to mix.
- Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

5. LC-MS/MS Conditions:

- Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in methanol).
- Flow Rate: e.g., 0.4 mL/min.
- Column Temperature: e.g., 40°C.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - Prazosin:m/z 384.2 → 247.1 (example transition, may need optimization)
 - **Prazosin-d8**:m/z 392.2 → 255.1 (example transition, may need optimization)
- Collision Energy and other MS parameters: Optimize for maximum signal intensity.

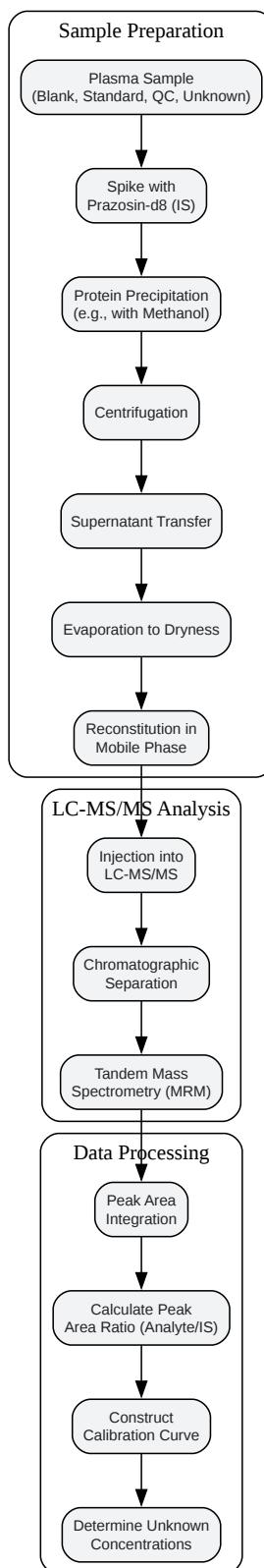
6. Data Analysis:

- Integrate the peak areas for both Prazosin and **Prazosin-d8** for each injection.
- Calculate the peak area ratio (Prazosin peak area / **Prazosin-d8** peak area).

- Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression model (e.g., $1/x^2$).
- Determine the concentration of Prazosin in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a bioanalytical study utilizing **Prazosin-d8**.



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Bioanalytical Workflow for Prazosin Quantification.

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